(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
benzyl (3S)-3-benzylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHBPBYETAJYMS-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662637 | |
| Record name | Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217779-31-1 | |
| Record name | Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of appropriate diamines or through the reduction of pyrazine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Benzyl ketones or benzyl alcohols.
Reduction: Benzylamines or benzyl alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, including their potential as antimicrobial, antiviral, and anticancer agents.
Chemical Research: It serves as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.
Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors and enzymes in the central nervous system, modulating their activity.
Pathways Involved: It affects neurotransmitter pathways, including those involving dopamine, serotonin, and norepinephrine, leading to changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
The compound is compared with structurally related piperazine derivatives, focusing on substituents, stereochemistry, and physicochemical properties.
Table 1: Key Attributes of (S)-Benzyl 3-benzylpiperazine-1-carboxylate Hydrochloride and Analogues
Physicochemical Properties
- Solubility and Storage :
- Optical Activity : The (S)-configured compounds exhibit specific optical rotations (e.g., [α]D²⁸ = -97° for Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate) , whereas the (R)-enantiomers show opposite or distinct rotations .
Biological Activity
(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a compound of interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a piperazine derivative, characterized by the presence of a benzyl group and a carboxylate moiety. Its molecular formula is . The structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily mediated through its action on neurotransmitter systems. Piperazine derivatives are known to interact with serotonin (5-HT) and dopamine receptors, influencing mood, cognition, and motor control.
Key Mechanisms:
- Dopaminergic Activity: Similar to other piperazine derivatives, this compound may stimulate dopamine release or inhibit its reuptake, affecting dopaminergic signaling pathways .
- Serotonergic Modulation: It may also act on serotonin receptors, potentially enhancing serotonergic transmission, which is implicated in mood regulation and anxiety .
Antimicrobial Properties
Research indicates that piperazine derivatives exhibit antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Anticancer Potential
Preliminary studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism may involve the modulation of cell signaling pathways related to cell survival and death .
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of several piperazine derivatives, including this compound. Results demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria.Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Anticancer Activity:
In vitro studies showed that this compound could reduce proliferation rates in specific cancer cell lines. The IC50 values were determined through MTT assays.Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20
Toxicological Profile
While the therapeutic potential is promising, the safety profile must be considered. Adverse effects associated with piperazine derivatives include psychotropic effects such as anxiety and agitation, as well as potential neurotoxicity at high doses .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ 5.1 ppm for benzyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] = 312.1492) .
- Supercritical Fluid Chromatography (SFC) : Determines enantiomeric excess (e.g., 94% ee) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl stretches (~1700 cm⁻¹) .
How can researchers address low enantiomeric excess (ee) in the synthesis of this compound?
Advanced Research Question
- Chiral catalyst screening : Test alternative iridium complexes or chiral ligands to improve stereocontrol .
- Temperature modulation : Lower reaction temperatures (e.g., 25°C) may reduce racemization .
- SFC monitoring : Use real-time SFC to track ee during reaction progression .
What strategies resolve contradictions in NMR data for piperazine derivatives?
Advanced Research Question
- 2D NMR techniques : Employ COSY and HSQC to resolve overlapping signals (e.g., piperazine ring protons) .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., (S)-benzyl 2-isobutylpiperazine derivatives) .
- Dynamic NMR : Assess temperature-dependent conformational changes in DMSO-d₆ .
How does the hydrochloride salt form influence the compound’s stability under various storage conditions?
Advanced Research Question
- Hygroscopicity : The hydrochloride salt is prone to moisture absorption; store at -20°C in desiccated containers .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-UV to monitor decomposition .
- Compatibility : Avoid exposure to strong oxidizers or bases to prevent salt dissociation .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Handle in a fume hood to avoid inhalation of fine particulates .
- Storage : Keep in amber vials under inert gas (N₂/Ar) to prevent oxidation .
What role does this compound play in PROTAC research, and how is its purity validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
